(Z)-4-butoxy-4-oxobut-2-enoic acid;methoxyethene

Descripción

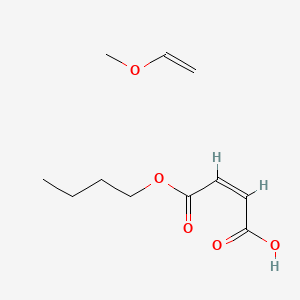

(Z)-4-Butoxy-4-oxobut-2-enoic acid, commonly referred to as mono-n-butyl maleate (CAS 925-21-3), is a maleic acid derivative with a butyl ester group attached to the (Z)-configured double bond . Its IUPAC name, (2Z)-4-butoxy-4-oxobut-2-enoic acid, reflects its unsaturated dicarboxylic acid structure. The compound is often copolymerized with methoxyethene (methyl vinyl ether) to form a polymer widely used in cosmetics and pharmaceuticals. This copolymer, such as the butyl ester of PVM/MA (poly(methyl vinyl ether-alt-maleic acid) mono-butyl ester, CAS 25119-68-0), functions as a film-forming agent and antistatic ingredient .

The copolymer’s structure combines the hydrophilic maleic acid moiety with the hydrophobic methoxyethene, enabling versatile applications. For instance, it is utilized in denture adhesives, oral care products, and spray bandages due to its adhesion and film-forming properties .

Propiedades

IUPAC Name |

(Z)-4-butoxy-4-oxobut-2-enoic acid;methoxyethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4.C3H6O/c1-2-3-6-12-8(11)5-4-7(9)10;1-3-4-2/h4-5H,2-3,6H2,1H3,(H,9,10);3H,1H2,2H3/b5-4-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMKVFQYONGBPV-MKWAYWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C=CC(=O)O.COC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)/C=C\C(=O)O.COC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25119-68-0 | |

| Record name | Methyl vinyl ether-monobutyl maleate copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25119-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25119-68-0 | |

| Record name | Gantrez ES 425 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025119680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2Z)-, 1-butyl ester, polymer with methoxyethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-butoxy-4-oxobut-2-enoic acid;methoxyethene can be achieved through several synthetic routes. One common method involves the reaction of butyl acetoacetate with methoxyethene under acidic or basic conditions. The reaction typically proceeds through a condensation mechanism, forming the desired product with high yield. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to improve the efficiency and selectivity of the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as distillation, crystallization, or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-4-butoxy-4-oxobut-2-enoic acid;methoxyethene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol or the double bond to a single bond.

Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide, potassium cyanide, or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

(Z)-4-butoxy-4-oxobut-2-enoic acid; methoxyethene serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, such as:

- Condensation Reactions : The compound can undergo condensation with other reagents to form larger organic structures.

- Functional Group Transformations : It can participate in oxidation and reduction reactions, allowing for the modification of functional groups to yield different derivatives.

Biological Research

The compound is also relevant in biological studies:

- Enzyme-Catalyzed Reactions : It can be used to investigate enzyme mechanisms and metabolic pathways due to its reactive functional groups.

- Pharmaceutical Development : There is potential for this compound in drug formulation, particularly in creating therapeutic agents that target specific biological pathways.

Materials Science

In materials science, (Z)-4-butoxy-4-oxobut-2-enoic acid; methoxyethene can be used in the development of polymers and coatings:

- Polymer Production : This compound can be polymerized to form materials with desirable properties such as flexibility and durability.

- Coatings : Its film-forming abilities make it suitable for use in coatings that require a glossy finish.

Chemical Reactions

The compound undergoes various types of reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the keto group to carboxylic acids | Potassium permanganate, chromium trioxide |

| Reduction | Converts the keto group to alcohols | Sodium borohydride, lithium aluminum hydride |

| Substitution | Nucleophilic substitution on the methoxy group | Sodium iodide, potassium cyanide |

These reactions highlight the compound's versatility in generating diverse derivatives with potential applications across multiple fields.

Case Study 1: Pharmaceutical Applications

Research has indicated that derivatives of (Z)-4-butoxy-4-oxobut-2-enoic acid; methoxyethene exhibit promising biological activities. For instance, studies on its analogs have shown potential anti-inflammatory and antimicrobial properties, which could lead to novel therapeutic agents .

Case Study 2: Polymer Development

A recent study explored the use of this compound in developing new polymeric materials. The research demonstrated that polymers synthesized from (Z)-4-butoxy-4-oxobut-2-enoic acid; methoxyethene exhibited enhanced mechanical properties compared to traditional materials, making them suitable for industrial applications.

Mecanismo De Acción

The mechanism of action of (Z)-4-butoxy-4-oxobut-2-enoic acid;methoxyethene involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. The exact mechanism depends on the context of its application and the biological system in which it is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Variations

The primary structural differences among related copolymers lie in the ester substituents on the maleic acid backbone. Variations include:

- Butyl ester (CAS 25119-68-0): Long-chain alkyl group enhancing hydrophobicity .

- Isopropyl ester (CAS 31307-95-6): Branched alkyl group improving solubility in polar solvents .

- Ethyl ester (CAS 25087-06-3): Shorter alkyl chain, increasing water solubility .

Physical and Chemical Properties

Functional and Application Differences

Comparison with Non-Copolymeric Analogs

- (Z)-Ethyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoate (CAS 63913-14-4): A structurally distinct compound with a methoxyphenyl group, used in specialized syntheses rather than industrial polymers .

- Monoethyl maleate (CAS 25153-40-6): A simpler analog lacking the methoxyethene component, with lower molecular weight (~174.15 g/mol) and different applications .

Research Findings and Data

- Synthesis & Characterization : Copolymers are synthesized via free-radical polymerization. Structural elucidation relies on NMR and UV spectroscopy, as demonstrated for related maleate derivatives .

- Performance in Formulations : The butyl ester copolymer exhibits superior film-forming ability compared to ethyl/isopropyl analogs, making it ideal for adhesives .

Actividad Biológica

(Z)-4-butoxy-4-oxobut-2-enoic acid; methoxyethene is a complex organic compound with significant potential in medicinal chemistry and organic synthesis. Characterized by its unique structural features, including a butoxy group and an oxobutenoic acid moiety, this compound exhibits various biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of (Z)-4-butoxy-4-oxobut-2-enoic acid; methoxyethene is C₁₁H₁₆O₄. The presence of both a carboxylic acid and an enone functional group suggests potential reactivity in various chemical transformations, making it a subject of interest in organic synthesis and medicinal chemistry.

Biological Activities

Research indicates that compounds similar to (Z)-4-butoxy-4-oxobut-2-enoic acid; methoxyethene may exhibit multiple biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various microbial strains.

- Anti-inflammatory Properties : Some derivatives are noted for their ability to modulate inflammatory responses.

- Neuroprotective Effects : Certain analogs have been associated with neuroprotection, potentially beneficial in neurodegenerative diseases.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Hydroxybutyric Acid | Hydroxyl group instead of butoxy | Neuroprotective effects |

| Butyric Acid | Shorter carbon chain | Anti-inflammatory properties |

| 3-Hydroxybutanoic Acid | Hydroxyl group on a different position | Potential metabolic benefits |

| 2-Acetylbutyric Acid | Acetyl group instead of butoxy | Antimicrobial activity |

The structural uniqueness of (Z)-4-butoxy-4-oxobut-2-enoic acid; methoxyethene may confer distinct reactivity and biological properties not observed in the other compounds listed.

The mechanism of action for (Z)-4-butoxy-4-oxobut-2-enoic acid; methoxyethene primarily revolves around its ability to interact with biological targets, such as enzymes or receptors. Quantitative data regarding its binding affinity and biological activity can be obtained through assays such as enzyme kinetics studies or receptor binding assays.

Case Studies

- Antimicrobial Activity : A study demonstrated the synthesis of novel derivatives from (Z)-4-butoxy-4-oxobut-2-enoic acid; methoxyethene that exhibited significant antimicrobial properties against gram-positive bacteria. This study utilized various synthetic pathways to enhance the biological efficacy of the derivatives .

- Neuroprotective Studies : Another research focused on the neuroprotective effects of compounds derived from (Z)-4-butoxy-4-oxobut-2-enoic acid; methoxyethene, showing promising results in reducing oxidative stress in neuronal cells. The study highlighted the importance of the butoxy moiety in enhancing protective effects against neurotoxicity.

Synthesis Pathways

The synthesis of (Z)-4-butoxy-4-oxobut-2-enoic acid; methoxyethene typically involves several steps, including:

- Starting Materials : The synthesis begins with appropriate precursors that contain the necessary functional groups.

- Reagents : Strong bases (e.g., sodium hydride) or acids (e.g., sulfuric acid) are often required to facilitate reactions.

- Reaction Conditions : Careful control of temperature and pH is crucial for achieving high yields and selectivity.

Q & A

Q. What methodologies are recommended for analyzing byproduct formation during the coupling of (Z)-4-butoxy-4-oxobut-2-enoic acid with aromatic amines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.